molecular formula C8H14O B6227075 4-methylhept-6-en-3-one CAS No. 26118-97-8

4-methylhept-6-en-3-one

Cat. No.: B6227075
CAS No.: 26118-97-8
M. Wt: 126.20 g/mol
InChI Key: AOXNCUPDNCMHRX-UHFFFAOYSA-N
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Description

4-Methylhept-6-en-3-one is an unsaturated ketone that serves as a versatile chiral intermediate in organic synthesis and biochemical studies. Its primary research value lies in its role as a precursor for the synthesis of insect pheromones, which are critical for sustainable pest management strategies. For example, saturated analogues of this compound, such as 4-methylheptan-3-ol, are active pheromone components for species like the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali) . The stereoisomers of these pheromones can elicit different behavioral responses in insects, making enantioselective synthesis a key area of research. The compound's synthetic utility is demonstrated in multi-enzymatic one-pot procedures, where an unsaturated ketone precursor is sequentially reduced by ene-reductases (ERs) and alcohol dehydrogenases (ADHs) to create specific stereoisomers with high enantiomeric purity . This makes it a valuable building block for researchers developing green chemistry methodologies and studying species-specific semiochemicals. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26118-97-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methylhept-6-en-3-one

InChI

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

AOXNCUPDNCMHRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC=C

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways Involving 4 Methylhept 6 En 3 One

Diverse Synthetic Routes to 4-Methylhept-6-en-3-one

The construction of this compound can be achieved through several synthetic pathways, starting from simpler, readily available precursors. These methods often involve fundamental organic reactions that create the carbon skeleton and install the required functional groups.

Multi-Step Synthesis Strategies from Precursors

A common approach to synthesizing ketones like this compound involves a multi-step sequence. One such strategy is the oxidation of a corresponding secondary alcohol, 4-methylhept-6-en-3-ol. This precursor alcohol can be synthesized through a Grignard reaction, a powerful tool for carbon-carbon bond formation.

For instance, a related, more complex derivative, (4S)-4-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-4-methylhept-6-en-3-ol, was synthesized by reacting (R)-2-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-2-methylpent-4-enal with ethyl magnesium bromide. nih.gov This reaction proceeds via the nucleophilic addition of the Grignard reagent to the aldehyde, forming the secondary alcohol. The subsequent oxidation of this alcohol yields the target ketone. nih.gov A similar strategy could be envisioned for the synthesis of this compound, likely starting from 2-methylpent-4-enal and an appropriate Grignard reagent.

Another relevant multi-step synthesis involves the aldol (B89426) condensation. While not directly yielding this compound, its isomer, 4-methylhept-4-en-3-one, can be readily prepared by the aldol condensation of propanal and 3-pentanone (B124093) in the presence of a base like potassium hydroxide (B78521), followed by dehydration. mdpi.com This highlights the utility of condensation reactions in building the carbon backbone of such ketones.

Asymmetric Synthesis Approaches and Stereochemical Control

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry. For ketones with stereocenters, such as derivatives of this compound, asymmetric synthesis is crucial for obtaining enantiomerically pure compounds.

Enzymatic reactions offer a powerful method for achieving high stereochemical control. For example, the stereoisomers of 4-methyl-3-heptanone (B36217) have been synthesized from 4-methylhept-4-en-3-one using a one-pot, multi-enzymatic approach. smolecule.com This process utilizes an ene-reductase for the stereoselective reduction of the carbon-carbon double bond and an alcohol dehydrogenase for the subsequent reduction of the ketone to a specific alcohol stereoisomer. smolecule.com By selecting different enzyme pairs, all four possible stereoisomers of the resulting saturated alcohol can be accessed with high stereoselectivity. smolecule.com This enzymatic strategy demonstrates a sophisticated approach to controlling the stereochemistry at the C4 position.

Another approach to stereochemical control involves the use of chiral catalysts. While specific examples for this compound are not prevalent, the synthesis of related chiral ketones often employs chiral catalyst systems, such as those based on palladium-phosphine complexes or the use of boronic esters for asymmetric induction. mdpi.comsmolecule.com

Catalytic Methodologies in its Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The formation of this compound and its precursors can be facilitated by various catalytic methods.

As mentioned previously, enzymes are highly effective catalysts for stereoselective synthesis. In the enzymatic synthesis of 4-methyl-3-heptanone stereoisomers from 4-methylhept-4-en-3-one, ene-reductases and alcohol dehydrogenases act as catalysts to control the formation of specific stereocenters. smolecule.com

In the context of aldol condensation, which can be used to synthesize the isomeric 4-methylhept-4-en-3-one, the reaction is typically catalyzed by a base, such as potassium hydroxide. mdpi.com More advanced catalytic systems, including the use of heterogeneous catalysts like strongly basic, anionic, macroreticular polymeric resins, have also been developed for aldol condensation reactions. google.comgoogle.com These solid catalysts can be recycled, offering a more sustainable approach. google.com

Furthermore, the oxidation of the precursor alcohol to the ketone can be achieved using catalytic methods. While stoichiometric oxidants are often used, catalytic oxidation processes are also available.

Mechanisms of Key Bond-Forming Reactions (e.g., Addition, Condensation, Oxidation)

The synthesis of this compound relies on several fundamental bond-forming reactions, each with a distinct mechanism.

Grignard Addition: The formation of the precursor alcohol, 4-methylhept-6-en-3-ol, via a Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of an aldehyde. The mechanism involves the formation of a six-membered ring transition state, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate, which is then protonated upon workup to yield the alcohol.

Aldol Condensation: The aldol condensation mechanism begins with the deprotonation of an enolizable ketone (e.g., 3-pentanone) by a base to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., propanal), forming a β-hydroxy ketone (an aldol addition product). Subsequent dehydration of this intermediate, often under the reaction conditions or with acid catalysis, leads to the formation of an α,β-unsaturated ketone. wiley-vch.de

Oxidation of Alcohols: The oxidation of a secondary alcohol to a ketone is a key step in many synthetic routes. A common method is the Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine (B92270) complex (SO₃·Py) in the presence of a base like triethylamine (B128534) (Et₃N) and dimethyl sulfoxide (B87167) (DMSO). The mechanism involves the formation of a chlorosulfonium salt intermediate, which then undergoes an E2 elimination to yield the ketone, water, and dimethyl sulfide.

Reactivity and Transformation of this compound as a Substrate

The chemical behavior of this compound is primarily governed by the reactivity of its carbonyl group and the carbon-carbon double bond.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The carbonyl group of this compound is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. This reactivity is fundamental to many of its transformations.

Nucleophilic Addition: Ketones readily undergo nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group to form tertiary alcohols after workup. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also add a hydride ion to the carbonyl carbon, reducing the ketone to the corresponding secondary alcohol, 4-methylhept-6-en-3-ol.

Condensation Reactions: Similar to its formation, the carbonyl group of this compound can participate in condensation reactions. For example, it can react with amines or their derivatives to form imines or related compounds. It can also potentially act as the electrophilic partner in aldol-type reactions if a suitable enolate is present. The presence of α-hydrogens allows it to form an enolate under basic conditions, which can then act as a nucleophile in further reactions.

Reaction TypeReagents and ConditionsProduct Type
Grignard ReactionR-MgX (e.g., CH₃MgBr), followed by H₃O⁺ workupTertiary Alcohol
ReductionNaBH₄ or LiAlH₄, solvent (e.g., MeOH, THF)Secondary Alcohol
Aldol CondensationBase (e.g., NaOH, KOH), another carbonyl compoundβ-Hydroxy ketone or α,β-Unsaturated ketone
IminationPrimary amine (R-NH₂), acid or base catalystImine

Olefinic Reactivity: Electrophilic Additions and Cycloadditions

The terminal double bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. These reactions typically proceed through the formation of a carbocation intermediate. evitachem.com The presence of the ketone is unlikely to exert a significant electronic effect on the remote double bond, so its reactivity is expected to be similar to that of a simple terminal alkene.

Electrophilic Additions: Standard electrophilic addition reactions are expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon (C-7), and the nucleophile adds to the more substituted internal carbon (C-6), proceeding via the more stable secondary carbocation.

A key synthetic transformation for terminal alkenes is hydroboration-oxidation, which achieves an anti-Markovnikov addition of water across the double bond. For instance, in related alkene systems, hydroboration with reagents like diborane (B8814927) (B₂H₆) or disiamylborane (B86530) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) yields a primary alcohol. This strategy is effective for converting terminal alkenes into terminal alcohols without affecting other functional groups like ketones.

Table 1: Examples of Electrophilic Addition Reactions on Related Alkenes

Starting Material Reagents Product Reaction Type Reference
(E)-6-Methylhept-3-ene 1. Diborane (B₂H₆) in THF2. H₂O₂, NaOH (E)-6-Methylhept-3-en-1-ol Hydroboration-Oxidation
3-Methylhept-4-ene 1. Disiamylborane2. Oxidation (E)-3-Methylhept-4-en-2-ol Hydroboration-Oxidation

Cycloadditions: The double bond of this compound could potentially participate in cycloaddition reactions. [4+3] cycloadditions, for example, are powerful methods for constructing seven-membered rings and involve the reaction of a diene with an allyl cation dienophile. illinois.edu While direct examples involving this compound are not documented, its structural motif is relevant to this class of reactions. The alkene could, in principle, be part of a diene system or act as a dienophile, although its reactivity would be that of a simple, unactivated alkene, which is generally low in cycloadditions unless highly reactive partners are used. The ozonolysis of related compounds like 6-methyl-5-hepten-2-one (B42903), which involves the concerted addition of ozone to the double bond to form a primary ozonide, has been studied theoretically. acs.org

Reactions Involving Enolates and Alpha-Substitution

The ketone functionality allows for the formation of enolates by deprotonation of the α-carbons (C-2 and C-4). masterorganicchemistry.com Since this compound is an unsymmetrical ketone, it can form two different regioisomeric enolates.

Kinetic Enolate: Deprotonation at the less hindered C-2 position using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would rapidly form the less substituted, or kinetic, enolate. masterorganicchemistry.com

Thermodynamic Enolate: Deprotonation at the more substituted C-4 position requires stronger conditions or an equilibrating system (e.g., a weaker base like an alkoxide at higher temperatures) to form the more stable, or thermodynamic, enolate. masterorganicchemistry.com

These enolates are potent carbon nucleophiles and can react with a variety of electrophiles, primarily leading to α-substitution. The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. For example, the formation of a lithium enolate followed by the addition of an alkyl halide can introduce a new alkyl group at the alpha position. masterorganicchemistry.com While specific alkylation studies on this compound are not available, this general principle is widely applied in organic synthesis. For instance, the synthesis of β-oxo esters can be achieved by trapping ketone-derived enolates with cyanoformates. thieme-connect.de

Table 2: General Conditions for Regioselective Enolate Formation

Enolate Type Typical Base Solvent Temperature Product Reference
Kinetic Lithium Diisopropylamide (LDA) Tetrahydrofuran (THF) -78 °C Less substituted enolate masterorganicchemistry.com

Derivatization Strategies for Structural Modification

The structure of this compound can be modified through various derivatization strategies targeting its functional groups.

Reactions of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, 4-methylhept-6-en-3-ol. This is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol introduces a new chiral center at C-3, leading to the formation of diastereomers. The reverse reaction, oxidation of the corresponding alcohol, is a common way to synthesize such ketones. For example, a structurally related ketone, (R)-4-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-4-methylhept-6-en-3-one, was synthesized by oxidizing the parent alcohol using a sulfur trioxide pyridine complex (SO₃·Py). nih.gov

Reactions of the Alkene: The terminal alkene can be selectively transformed without affecting the ketone. Catalytic hydrogenation (e.g., using H₂ with a palladium on carbon catalyst) can reduce the double bond to yield the saturated ketone, 4-methylheptan-3-one. This saturated ketone is a known precursor in the synthesis of 4-methylheptan-3-ol, an insect pheromone.

Derivatization for Analysis: For analytical purposes such as gas chromatography-mass spectrometry (GC-MS), carbonyl compounds are often derivatized to improve their volatility and chromatographic behavior. researchgate.net A common method is reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the ketone into a stable oxime derivative.

Table 3: Potential Derivatization Reactions for this compound

Functional Group Targeted Reagents Potential Product Reaction Type Reference (Analogous)
Ketone Sodium Borohydride (NaBH₄) 4-Methylhept-6-en-3-ol Reduction nih.gov
Alkene H₂ / Palladium on Carbon (Pd/C) 4-Methylheptan-3-one Hydrogenation
Ketone (for analysis) PFBHA This compound O-(2,3,4,5,6-pentafluorobenzyl)oxime Oximation researchgate.net

Applications of 4 Methylhept 6 En 3 One in Complex Molecule Synthesis

Utility as a Chiral Building Block in Natural Product Synthesis

The value of 4-methylhept-6-en-3-one as a chiral precursor is demonstrated in the assembly of complex natural products. Its defined stereocenter and reactive functionalities enable chemists to construct larger, intricate molecular architectures with a high degree of control.

The structural elucidation and synthesis of components related to phthiocerol, a key lipid virulence factor in Mycobacterium tuberculosis, have utilized this compound as a crucial intermediate. researchgate.netrsc.org Phthiocerol itself is a complex diol, identified as 3-methoxy-4-methyl-n-tetratriacontane-9:11-diol. researchgate.netrsc.org In research aimed at confirming the structure of phthiocerol degradation products, a synthetic route was developed that employed this compound to construct a key fragment, 6-methyl-7-oxononanoic acid. rsc.org

The synthesis began with 2-methylpent-4-enoic acid, which was converted to its acid chloride. A reaction with ethylzinc (B8376479) iodide then produced this compound (VIII). rsc.org This ketone served as the foundation for subsequent steps to build the carbon chain and introduce the necessary functional groups, ultimately confirming the structure of the degradation product and, by extension, providing critical evidence for the structure of phthiocerol itself. rsc.org

Table 1: Synthesis of 6-Methyl-7-oxononanoic acid via this compound

Step Reactant(s) Reagent(s) Product Reference
1 2-Methylpent-4-enoic acid (VII) Oxalyl chloride, then Ethylzinc iodide This compound (VIII) rsc.org
2 This compound (VIII) Hydrogen bromide (with peroxide catalyst) Crude bromide (IX) rsc.org
3 Crude bromide (IX) Ethyl sodiomalonate Ethyl 2-ethoxycarbonyl-6-methyl-7-oxononanoate (X) rsc.org

This table outlines the synthetic sequence used in the structural confirmation of phthiocerol degradation products.

The epothilones are a class of macrolide natural products that have garnered significant interest as anticancer agents due to their ability to stabilize microtubules. nih.gov Their total synthesis and the creation of analogues to improve efficacy and pharmacological properties are major areas of research. nih.govuni-halle.de While the synthesis of epothilone (B1246373) analogues involves various chiral building blocks, the direct integration of this compound is not prominently featured in the reviewed literature. Instead, more complex, substituted ketones bearing a similar structural motif are often employed. For instance, the synthesis of certain bridged epothilone D analogues utilizes intermediates like (R)-4-((S)-1,3-bis(tert-butyldimethylsilyloxy)propyl)-4-methylhept-6-en-3-one, a significantly more elaborated derivative. nih.govrsc.org These advanced intermediates are themselves synthesized through multi-step sequences before being incorporated into the epothilone framework. nih.gov

Intermediate in the Preparation of Advanced Organic Materials

Based on a review of available scientific literature, there is currently no documented application of this compound as an intermediate in the specific preparation of advanced organic materials. Its use appears to be concentrated in the domain of fine chemical and natural product synthesis.

Precursor for Pharmaceutical and Agrochemical Intermediates

While direct, broad applications of this compound as a precursor for a wide range of pharmaceutical and agrochemical intermediates are not extensively documented, its structural isomer, 4-methylhept-4 -en-3-one, serves as a key starting material in the synthesis of certain agrochemicals. researchgate.netnih.gov Specifically, all four stereoisomers of 4-methylheptan-3-ol, an insect pheromone active for different species, have been synthesized from 4-methylhept-4-en-3-one. researchgate.netnih.govnih.gov These pheromones are valuable in integrated pest management, a sustainable approach to controlling insect populations in agriculture. researchgate.netnih.gov The synthesis involves a one-pot, multi-enzyme procedure where two stereogenic centers are created through sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH). researchgate.netnih.govnih.gov

The broader class of methyl-substituted heptenones and related structures are recognized as important intermediates for a variety of fine chemicals, including flavors, fragrances, and pharmaceuticals like vitamins. chemicalbook.com For example, the related compound 6-methyl-5-hepten-2-one (B42903) is a precursor to linalool (B1675412) and citral, which are themselves starting points for synthesizing vitamins A and E. chemicalbook.com

Analytical Methodologies for the Detection and Characterization of 4 Methylhept 6 En 3 One in Research Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 4-methylhept-6-en-3-one from complex mixtures, such as those found in biological or environmental samples, allowing for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. chula.ac.th In this method, the sample is vaporized and passed through a capillary column with a carrier gas, typically helium. nih.govresearchgate.net The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

Research studies have employed various capillary columns for the analysis of matrices containing this compound. A common choice is a nonpolar or semi-polar column, such as an Optima 5-MS or DB-5MS fused silica (B1680970) capillary column. nih.govresearchgate.net The temperature of the GC oven is programmed to ramp up gradually, which allows for the sequential elution of compounds based on their boiling points and chemical properties. nih.govresearchgate.netuin-alauddin.ac.id Following separation by the GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a chemical fingerprint for identification. chula.ac.th The NIST Mass Spectrometry Data Center provides reference spectra that can be used to confirm the identity of this compound. nih.gov

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

Parameter Typical Setting Source(s)
Column Type Optima 5-MS or DB-5MS (30 m x 0.25 mm x 0.25 µm) nih.govresearchgate.net
Carrier Gas Helium nih.govresearchgate.net
Flow Rate 1.0 - 1.2 mL/min nih.govmdpi.com
Injection Mode Splitless or Split (e.g., 10:1 or 20:1) uin-alauddin.ac.idmdpi.com
Injector Temp. 240 - 260°C nih.govuin-alauddin.ac.id
Oven Program Initial 40-50°C, ramp 3-12°C/min to 220-280°C nih.govresearchgate.netuin-alauddin.ac.id
MS Detector Quadrupole or Time-of-Flight (TOF) nih.govmdpi.com

| Ionization | Electron Impact (EI) at 70 eV | researchgate.net |

Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) for Headspace Analysis

For analyzing volatile compounds present in the headspace above a solid or liquid sample, Solid Phase Microextraction (SPME) is a powerful, solvent-free sample preparation technique. sigmaaldrich.com SPME-GC-MS is particularly useful for extracting this compound from matrices like urine without extensive sample cleanup. nih.gov The method involves exposing a fused-silica fiber coated with a sorbent material to the sample's headspace. sigmaaldrich.com

The selection of the fiber coating is critical for efficient extraction. For general-purpose analysis of volatile and semi-volatile compounds, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective. nih.govbioline.org.br The sample is typically equilibrated in a sealed vial at a controlled temperature to allow volatile compounds to partition into the headspace before the fiber is exposed for a set duration. nih.govbioline.org.br After extraction, the fiber is retracted and inserted directly into the hot injector of the GC-MS, where the trapped analytes are thermally desorbed onto the column for analysis. sigmaaldrich.com This technique was successfully used to identify this compound in mouse urine as a potential biomarker for early-stage lung tumor development. nih.gov

Table 2: Example SPME Parameters for Headspace Analysis

Parameter Setting Source(s)
Fiber Coating 65 µm PDMS/DVB nih.govbioline.org.br
Equilibration Time 3 - 40 min nih.govbioline.org.br
Extraction Time 60 min nih.gov
Extraction Temp. 22 - 80°C nih.govbioline.org.br
Desorption Temp. 250°C nih.gov

| Desorption Time | 3 min | bioline.org.br |

Other hyphenated techniques for complex sample analysis

In cases of highly complex matrices where standard GC-MS may not provide sufficient separation, multidimensional gas chromatography (MDGC), often denoted as GCxGC, offers enhanced resolution. chula.ac.th This technique utilizes two different capillary columns connected in series. chula.ac.th A portion of the eluate from the first column is selectively transferred ('heart-cut') or comprehensively modulated to a second, often more polar, column for further separation. chula.ac.th When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOF-MS provides a powerful tool for resolving co-eluting compounds and identifying trace components in complex volatile profiles, such as those from food or biological samples. mdpi.commdpi.com

Another advanced technique is Direct Analysis in Real Time (DART) mass spectrometry. DART-MS is an ambient ionization method that allows for the direct analysis of samples in their native state with minimal preparation. semanticscholar.org It can rapidly detect compounds on a surface by exposing the sample to a stream of heated, metastable gas (like helium or nitrogen), which ionizes the surface molecules that are then detected by the mass spectrometer. semanticscholar.org This high-throughput technique is valuable for rapid screening of samples for the presence of target compounds. semanticscholar.org

High-Resolution Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, high-resolution spectroscopic techniques are indispensable for the definitive confirmation of the molecular structure of this compound, including its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. rsc.org Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, respectively. scielo.br For this compound, ¹H NMR spectra would show characteristic signals for the vinylic protons of the C6-C7 double bond, the protons on the ethyl group, and the methyl groups. The coupling constants (J-values) between adjacent protons can help establish the E/Z configuration of the double bond. scielo.br

¹³C NMR spectroscopy complements this by providing the number of unique carbon atoms and their hybridization state. scielo.br The chemical shift of the carbonyl carbon (C3) would appear far downfield (around 200 ppm), which is characteristic of a ketone. researchgate.net In studies of the structurally similar filbertone (B1242023) ((E)-5-methylhept-2-en-4-one), NMR was crucial for confirming the success of the synthesis and verifying the trans configuration of the double bond via the large coupling constant (J = 16.2 Hz) of the vinylic protons. scielo.brresearchgate.net Such data is critical for assigning the specific isomer and stereochemistry of this compound.

Table 3: Representative ¹³C NMR and ¹H NMR Data for a Structurally Similar Enone ((E)-5-methylhept-2-en-4-one)

Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Source(s)
¹³C NMR 203.2 (C=O) - scielo.brresearchgate.net
141.7 (=CH) - scielo.brresearchgate.net
130.4 (=CH) - scielo.brresearchgate.net
45.0 (CH) - scielo.brresearchgate.net
26.0 (CH₂) - scielo.brresearchgate.net
17.8 (CH₃) - scielo.brresearchgate.net
15.8 (CH₃) - scielo.brresearchgate.net
11.3 (CH₃) - scielo.brresearchgate.net
¹H NMR 6.75 dq, J₁ = 16.2 Hz; J₂ = 7.5 Hz scielo.br
6.15 dq, J₁ = 16.2 Hz, J₂ = 2.5 Hz scielo.br
2.60 sext, J = 7.25 Hz scielo.br
1.80 dd, J₁ = 7.5 Hz, J₂ = 2.5 Hz scielo.br
1.25-1.75 m scielo.br
1.00 d, J = 7.5 Hz scielo.br

Advanced Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Research

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HR-MS), provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. mdpi.com Techniques like Orbitrap or TOF mass analyzers can measure mass with high accuracy (typically <5 ppm), which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides structural clues. For ketones, a characteristic fragmentation is the McLafferty rearrangement and alpha-cleavage adjacent to the carbonyl group. For this compound (C₈H₁₄O, molecular weight 126.20 g/mol ), key fragments would arise from the loss of alkyl and alkenyl radicals. nih.gov Analysis of the mass spectra of the related isomer 2-methylhept-6-en-3-one shows prominent peaks at m/z 55, 71, 43, and 83, corresponding to various fragment ions, with the molecular ion peak at m/z 126 being of lower abundance. nih.gov Studying these fragmentation pathways helps confirm the position of the methyl group and the double bond within the carbon chain. Comparing different ionization techniques, such as chemical ionization (CI) which produces less fragmentation and a more prominent molecular ion, can further corroborate the molecular weight. researchgate.net

Table 4: GC-MS Fragmentation Data for the Isomer 2-Methylhept-6-en-3-one (C₈H₁₄O)

m/z Relative Intensity Possible Fragment Source(s)
55 99.99 [C₄H₇]⁺ nih.gov
71 54.64 [C₄H₇O]⁺ / [C₅H₁₁]⁺ nih.gov
43 49.22 [C₃H₇]⁺ / [C₂H₃O]⁺ nih.gov
83 38.36 [C₆H₁₁]⁺ nih.gov

Infrared and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the qualitative characterization of this compound. These methods provide detailed information regarding the molecular structure by probing the vibrational modes of the constituent functional groups. The distinct electronic environments of the carbonyl group, the carbon-carbon double bond, and the various C-H bonds give rise to characteristic absorption and scattering bands in their respective spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its functional groups. For this compound, the key diagnostic bands are associated with the ketone (C=O), alkene (C=C and =C-H), and alkyl (C-H) moieties.

The structure of this compound is not a conjugated system, as the carbon-carbon double bond is separated from the carbonyl group by a methylene (B1212753) and a methine group. This lack of conjugation is a critical factor in predicting the vibrational frequencies of the C=O and C=C bonds.

Key IR Absorption Bands for this compound:

Carbonyl (C=O) Stretching: The most intense and characteristic absorption in the IR spectrum of this compound is the carbonyl stretch. For a saturated aliphatic ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.com Since the double bond in this compound is not conjugated with the carbonyl group, the absorption is expected in this standard region for aliphatic ketones.

Alkenyl (=C-H) Stretching: The stretching vibration of the hydrogen atoms attached to the carbon-carbon double bond is expected to appear at a frequency just above 3000 cm⁻¹, typically in the range of 3010-3095 cm⁻¹. vscht.cz This is a useful diagnostic peak to confirm the presence of the alkene group.

Alkyl (C-H) Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups of the molecule will result in strong absorptions in the region of 2850-2960 cm⁻¹.

Carbon-Carbon Double Bond (C=C) Stretching: The C=C stretching vibration for a non-conjugated alkene typically gives rise to a medium to weak absorption band in the 1640-1680 cm⁻¹ region. vscht.cz

C-H Bending Vibrations: The fingerprint region of the spectrum (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the bending (scissoring, rocking, wagging, and twisting) vibrations of the CH₂, and CH₃ groups. For instance, characteristic bending vibrations for methyl and methylene groups are typically observed around 1465 cm⁻¹ and 1375 cm⁻¹. The out-of-plane bending vibrations of the alkenyl C-H bonds can also provide information about the substitution pattern of the double bond and are expected in the 910-990 cm⁻¹ range.

A vapor phase IR spectrum for this compound is noted as being available in the PubChem database, which would provide the precise experimental frequencies for these vibrational modes. nih.gov

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carbonyl (C=O)Stretching~1715Strong
Alkene (=C-H)Stretching3010 - 3095Medium
Alkyl (C-H)Stretching2850 - 2960Strong
Alkene (C=C)Stretching1640 - 1680Weak to Medium
Methylene (CH₂)Bending (Scissoring)~1465Medium
Methyl (CH₃)Bending (Asymmetric)~1450Medium
Methyl (CH₃)Bending (Symmetric)~1375Medium
Alkene (=C-H)Bending (Out-of-plane)910 - 990Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides valuable additional information for the characterization of this compound.

Key Raman Scattering Bands for this compound:

Carbon-Carbon Double Bond (C=C) Stretching: The C=C stretching vibration, which is often weak in the IR spectrum of non-conjugated alkenes, is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ range. This is because the C=C bond is non-polar and its polarizability changes significantly during vibration.

Carbonyl (C=O) Stretching: The carbonyl group will also have a characteristic Raman signal. However, in contrast to the C=C bond, the C=O stretch in ketones generally produces a less intense Raman band compared to its very strong IR absorption.

Alkyl (C-H) and Alkenyl (=C-H) Stretching: The C-H stretching vibrations will also be present in the Raman spectrum in the same regions as in the IR spectrum (2850-2960 cm⁻¹ and 3010-3095 cm⁻¹, respectively).

Skeletal Vibrations: The carbon backbone of the molecule will give rise to a series of stretching and bending vibrations in the fingerprint region of the Raman spectrum, providing further structural information.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. The strong IR activity of the carbonyl group and the strong Raman activity of the carbon-carbon double bond allow for the unambiguous identification of these key functional groups.

Interactive Data Table: Expected Raman Scattering Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Alkene (C=C)Stretching1640 - 1680Strong
Carbonyl (C=O)Stretching~1715Medium to Weak
Alkene (=C-H)Stretching3010 - 3095Medium
Alkyl (C-H)Stretching2850 - 2960Strong
Skeletal C-CStretching800 - 1200Medium

Occurrence and Biological Relevance of 4 Methylhept 6 En 3 One in Biological Systems

Identification as a Volatile Organic Compound (VOC) in Mammalian Systems

The volatile organic compound (VOC) 4-methylhept-6-en-3-one has been identified in mammalian systems, particularly in murine models, where its presence and concentration have been correlated with various pathological conditions. As a detectable metabolite in urine, it is a subject of interest in the field of disease biomarker discovery.

Research utilizing genetically engineered mouse models has detected this compound as a urinary VOC. nih.govjddtonline.info Its relative abundance has been observed to change in the presence of specific diseases. In a study involving a mouse model of lung adenocarcinoma, this compound was found in higher proportions in cancerous mice compared to non-cancerous controls just two weeks after the induction of the oncogene. nih.gov However, another study noted that this compound was found to decrease in the profiles of mice with lung cancer. nih.gov

In addition to lung cancer, this VOC has been associated with other conditions. Studies have reported an increase in 4-methyl-6-hepten-3-one in the VOC profiles of mice with melanoma. nih.gov Furthermore, an increase in the same compound has been linked to Alzheimer's disease in mouse models. nih.gov These findings highlight a potential, though complex, relationship between the metabolic pathways affected by these diseases and the production of this compound.

Disease StateMurine Model FindingCitation(s)
Lung Cancer Found in higher proportions in early-stage cancerous mice compared to controls. Another study reports a decrease in mice with lung cancer. nih.gov
Melanoma Found to increase in the VOC profiles of mice with melanoma. nih.gov
Alzheimer's Disease Found to increase in mouse models of Alzheimer's disease. nih.gov

The detection of this compound in murine urine has led to its investigation as a potential biomarker for early-stage disease diagnosis. nih.govjddtonline.info In the context of lung cancer, its increased proportion at a very early stage of tumor development suggests it could be part of a panel of diagnostic biomarkers. nih.govjddtonline.info The ability to detect such changes non-invasively through urine analysis is a promising avenue for early cancer detection. nih.govjddtonline.info However, the observation that this compound is modulated in multiple distinct diseases—such as melanoma and Alzheimer's—indicates that it may not be a specific marker for a single pathology. nih.gov Instead, it might serve as a more general indicator of systemic changes or stress occurring within an organism at the onset of cancerous tumor development. nih.gov

Presence in Natural Products and Fermented Matrices

Beyond mammalian systems, this compound is also found in various natural and fermented products, contributing to their aromatic profiles.

The compound this compound has been identified and quantified as a volatile component in fermented pomegranate juice. nih.govresearchgate.net In a study analyzing the effects of different processing technologies on fermented pomegranate juice, the relative content of this ketone was measured. nih.gov The analysis, conducted using gas chromatography-mass spectrometry (GC-MS), revealed its presence in varying amounts depending on the treatment applied. nih.govresearchgate.net For instance, untreated fermented pomegranate juice contained a relative content of 2.75 (± 0.10) of this compound. nih.gov

ProductTreatmentRelative Content (%)Citation(s)
Fermented Pomegranate JuiceUntreated2.75 (± 0.10) nih.gov
Fermented Pomegranate JuiceThermally Processed (65°C/20 min)2.37 (± 0.10) nih.gov
Fermented Pomegranate JuiceHigh-Pressure Processing (400 MPa/10 min)2.85 (± 0.11) nih.gov
Fermented Pomegranate JuiceHigh-Pressure Processing (500 MPa/10 min)2.73 (± 0.18) nih.gov
Fermented Pomegranate JuiceHigh-Pressure Processing (600 MPa/10 min)2.59 (± 0.10) nih.gov

This compound is also produced by microorganisms. It has been listed as a ketone emitted by the fungus Aspergillus flavus. Aspergillus flavus is a pathogenic fungus known for producing mycotoxins, and it also releases a complex profile of volatile organic compounds. The emission of VOCs like this compound is linked to the fungus's metabolism and can serve as a potential biomarker for detecting its presence in commodities such as maize.

Mechanistic Studies of its Biological Activity (in vitro or cellular models)

Based on the available scientific literature, specific mechanistic studies detailing the biological activity of this compound in in vitro or cellular models have not been identified. Research has focused on its detection as a volatile organic compound in biological systems and its presence in natural products rather than on elucidating its specific molecular or cellular mechanisms of action.

Interaction with Biological Pathways and Enzymes in Model Systems (e.g., biosynthesis of mycobacterial lipids)

Direct scientific evidence detailing the interaction of this compound with biological pathways and enzymes, particularly concerning the biosynthesis of mycobacterial lipids, is not available in current research literature. The study of mycobacterial lipids is a complex field, and the specific involvement of this particular ketone has not been reported.

However, the biosynthesis of volatile ketones in other biological systems, such as plants, can offer some insights into the potential enzymatic pathways that could be involved in its formation. In plants like the tomato (Solanum lycopersicum), where this compound has been detected, the formation of VOCs, including ketones, is often linked to the degradation of larger molecules like fatty acids and carotenoids. mdpi.comnih.govnih.gov

The primary pathways involved in the generation of plant volatiles include:

The Lipoxygenase (LOX) Pathway: This pathway is responsible for the breakdown of polyunsaturated fatty acids, such as linoleic and linolenic acids, into a variety of smaller volatile compounds. mdpi.commdpi.com This process involves several enzymes, including lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases, which collectively produce aldehydes, alcohols, and ketones. mdpi.com While a direct precursor relationship has not been established for this compound, its C8 structure is consistent with products derived from fatty acid degradation.

Carotenoid Degradation: Some ketones found in tomatoes are known products of the enzymatic or oxidative cleavage of carotenoids like lycopene. nih.gov For instance, the compound 6-methyl-5-hepten-2-one (B42903) is a well-known degradation product of lycopene. nih.gov It is plausible that this compound could also be formed through a similar degradation of a carotenoid precursor, although this remains to be experimentally verified.

Amino Acid Metabolism: The breakdown of amino acids is another significant source of volatile compounds in plants. mdpi.com

While these pathways are well-established for the general production of volatile ketones in plants, the specific enzymes and substrates leading to this compound are yet to be identified.

In engineered microbial systems, like Escherichia coli, pathways have been designed to produce various chemicals, including 3-hydroxycarboxylic acids, by reversing the fatty acid β-oxidation pathway. nih.gov Such synthetic biology approaches highlight the enzymatic potential to create a wide array of functionalized molecules from central metabolites, though this has not been specifically applied to synthesize this compound.

Exploration of its Role as a Signaling Molecule or Metabolite

The role of this compound as a signaling molecule or metabolite has been explored in different biological contexts, primarily as a volatile organic compound.

In Plants:

Volatile organic compounds are crucial for plant communication and defense. nih.govfrontiersin.org They can act as signals within the plant (intra-plant signaling) or between different plants (inter-plant signaling), as well as in interactions with other organisms like insects and microbes. nih.govfrontiersin.org Ketones, as a class of VOCs, have been shown to act as signaling molecules that can stimulate plant growth. mdpi.com For example, other 2-ketones have been reported to promote root development and increase leaf area in Lactuca sativa (lettuce). mdpi.com

In tomato (Solanum lycopersicum), the emission of a blend of VOCs, which includes ketones, can be triggered by biotic stress, such as infection by the fungus Botrytis cinerea. mdpi.com The application of a biocontrol agent like Trichoderma virens has been shown to enhance the generation of VOCs in tomato, which may contribute to the plant's defense response. mdpi.com Although the specific signaling role of this compound in these interactions has not been singled out, its presence as part of this complex volatile mixture suggests a potential contribution to the plant's chemical communication network.

In Mammals:

Interestingly, this compound has been detected in the urine of mice and has been investigated as a potential biomarker for disease. nih.gov In one study, its levels were found to be elevated in mice during the early stages of lung tumor development. nih.gov However, the researchers noted that the metabolic pathways leading to its production in this context have not been explored. nih.gov The study also mentioned that this compound has been linked to other conditions in mice, such as melanoma and Alzheimer's disease, suggesting it may be an indicator of general metabolic changes or stress rather than a specific marker for one disease. nih.gov The exact origin and function of this compound as a metabolite in mammals remain an area for future investigation.

The table below summarizes the biological systems in which this compound has been detected and its potential roles.

Biological SystemDetected InPotential RoleResearch Findings
Plants Solanum lycopersicum (Tomato)Metabolite, Potential Signaling MoleculeDetected as a volatile organic compound. nih.gov Its emission may be part of the plant's response to biotic stress. mdpi.com
Mammals Mouse UrineMetabolite, Potential Disease BiomarkerElevated levels observed in early-stage lung cancer models. nih.gov Also associated with other diseases, but metabolic pathways are unknown. nih.gov

Computational and Theoretical Investigations of 4 Methylhept 6 En 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-methylhept-6-en-3-one. For α,β-unsaturated ketones, these calculations can reveal the distribution of electron density and the energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The inherent electrophilicity of α,β-unsaturated carbonyl compounds is a key feature of their chemistry. tandfonline.com The carbonyl group and the conjugated carbon-carbon double bond create a polarized system susceptible to nucleophilic attack. DFT calculations can quantify this reactivity through various descriptors. For instance, the energies of the HOMO and LUMO are critical; the LUMO energy, in particular, indicates the propensity of the molecule to accept electrons. nih.govacs.org A lower LUMO energy suggests higher reactivity towards nucleophiles. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify the most electron-deficient sites, which are prime targets for nucleophilic attack.

In studies of similar α,β-unsaturated ketones, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully used to obtain optimized geometries and predict electronic properties. nih.gov For this compound, such calculations would likely show a high degree of electron deficiency at the β-carbon of the double bond and the carbonyl carbon, making these the most probable sites for Michael-type addition and direct carbonyl addition, respectively. acs.org The presence of the methyl group at the α-position to the carbonyl can also influence the electronic environment and steric accessibility, effects that can be precisely modeled.

Table 1: Predicted Electronic Reactivity Descriptors for a Model α,β-Unsaturated Ketone

DescriptorPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVRelated to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons; lower values suggest higher electrophilicity. nih.govacs.org
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and based on typical DFT calculations for similar α,β-unsaturated ketones.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational space of flexible molecules like this compound and understanding their dynamic behavior in different environments. nih.gov The presence of several single bonds in its structure allows for a range of possible three-dimensional arrangements, or conformers, which can significantly impact its properties and interactions with other molecules.

Conformational analysis of α,β-unsaturated ketones often reveals the existence of s-cis and s-trans isomers, referring to the relative orientation of the double bond and the carbonyl group. nih.gov MD simulations, often in conjunction with quantum mechanics calculations, can determine the relative energies of these conformers and the energy barriers to their interconversion. nih.gov For this compound, the aliphatic chain adds further degrees of freedom, leading to a more complex conformational landscape. MD simulations can map this landscape by simulating the molecule's movement over time, allowing for the identification of the most stable, low-energy conformations. nih.gov

The choice of force field is critical for the accuracy of MD simulations. For organic molecules like ketones, force fields such as AMBER or CHARMM are commonly employed. nih.gov These simulations can be performed in the gas phase to study intrinsic conformational preferences or in a simulated solvent to understand how intermolecular interactions affect the molecule's shape and dynamics. For example, MD simulations could be used to study the hydration of this compound, providing insights into its solubility and the structure of water molecules around the polar carbonyl group and the nonpolar hydrocarbon chain.

Table 2: Key Parameters in Molecular Dynamics Simulations of Organic Molecules

ParameterDescriptionRelevance to this compound
Force FieldA set of parameters describing the potential energy of the system.Determines the accuracy of inter- and intramolecular interactions.
Solvent ModelExplicit (e.g., TIP3P water) or implicit models representing the solvent.Crucial for studying the behavior of the molecule in solution.
Simulation TimeThe duration of the simulation.Must be long enough to adequately sample the conformational space (typically nanoseconds to microseconds). mdpi.com
Temperature & PressureControlled parameters to mimic experimental conditions.Affects the kinetic energy and density of the system.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing unknown compounds or for confirming the structure of synthesized molecules. For this compound, DFT calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, it is possible to obtain chemical shifts that can be compared with experimental data. acs.org This can aid in the assignment of complex spectra and in distinguishing between different isomers. Various DFT functionals and basis sets have been benchmarked for their accuracy in predicting NMR spectra, with long-range corrected functionals often showing good performance. acs.org

Similarly, the vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum. biointerfaceresearch.com The characteristic stretching frequency of the carbonyl group (C=O) and the C=C double bond in this compound would be prominent features that can be accurately predicted. nih.gov Furthermore, computational mass spectrometry can predict the fragmentation patterns of this compound upon ionization, which is useful for interpreting experimental mass spectra.

In addition to spectroscopy, computational chemistry can be used to investigate the energetics of chemical reactions involving this compound. For example, the activation energies and reaction enthalpies for processes like its oxidation, reduction, or participation in Michael additions can be calculated. acs.org This provides a deeper understanding of the reaction mechanisms and helps to predict the most likely products. For instance, DFT studies on the ozonolysis of related unsaturated ketones have successfully elucidated the reaction pathways and the stability of various intermediates and transition states. acs.org

Table 3: Computationally Predicted Spectroscopic Data (Illustrative)

Spectroscopic TechniquePredicted FeatureTypical Computational Method
¹³C NMRChemical shifts for carbonyl, olefinic, and aliphatic carbons.DFT (e.g., GIAO method) acs.org
¹H NMRChemical shifts and coupling constants for protons.DFT nih.gov
IR SpectroscopyVibrational frequencies for C=O and C=C stretching.DFT biointerfaceresearch.com
Mass Spectrometrym/z values of major fragments from alpha-cleavage.Based on bond dissociation energies and fragment stability.

Cheminformatics and Database Analysis of Related Structures and Activities

Cheminformatics and the analysis of chemical databases provide a broader context for understanding the properties and potential applications of this compound. These approaches use computational tools to analyze large datasets of chemical information, identifying trends in structure-activity relationships (SAR) and structure-property relationships (SPR).

One important application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. For α,β-unsaturated carbonyl compounds, QSAR studies have been conducted to predict their toxicity. tandfonline.comnih.govacs.org These models correlate molecular descriptors (e.g., hydrophobicity, electronic parameters calculated by quantum chemistry) with biological activity. nih.gov Given that this compound belongs to this class, its potential toxicity could be estimated using such models, which is valuable for preliminary risk assessment. acs.org

Databases of volatile organic compounds (VOCs) are another key resource. researchgate.netnih.gov Since this compound is a volatile ketone, it may be present in natural products, food aromas, and fragrances. scispace.com By searching chemical databases like PubChem, it is possible to find occurrences of this compound in various biological sources. nih.govnih.gov Cheminformatics tools can then be used to analyze the structural similarities between this compound and other known flavor or fragrance compounds, potentially suggesting applications in these industries. For instance, analyzing databases of VOCs found in different food products can reveal correlations between the presence of certain ketones and specific aroma profiles. nih.govmdpi.com

Environmental Research and Degradation Studies of 4 Methylhept 6 En 3 One

Mechanistic Studies of its Environmental Fate and Transformation Pathways

No information is currently available in scientific literature regarding the mechanistic studies of the environmental fate and transformation pathways of 4-methylhept-6-en-3-one.

Biodegradation Studies in Various Environmental Compartments

There are no available biodegradation studies for this compound in various environmental compartments such as soil, water, or sediment.

Photocatalytic and Chemical Degradation Mechanisms

Specific research on the photocatalytic and chemical degradation mechanisms of this compound is not present in the available scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, specific, high-yield synthetic methodologies for 4-methylhept-6-en-3-one are not well-documented in publicly accessible literature. The development of novel synthetic routes that are both efficient and stereoselective would be a critical first step in enabling further research. Future investigations could focus on:

Exploration of Catalytic Systems: Investigating various transition metal catalysts or organocatalysts could lead to more efficient and environmentally benign synthetic pathways.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the chiral center (carbon-4) would be crucial, as different stereoisomers may exhibit distinct biological activities.

Process Optimization: Systematic optimization of reaction conditions, such as temperature, solvent, and catalyst loading, will be necessary to maximize yield and purity.

Table 1: Potential Synthetic Strategies for Future Investigation

Synthetic ApproachPotential AdvantagesKey Challenges
Aldol (B89426) CondensationReadily available starting materials.Control of side reactions and stereoselectivity.
Grignard ReactionVersatile for C-C bond formation.Protection of the ketone functionality may be required.
Wittig ReactionReliable for alkene formation.Stereocontrol of the double bond.
Asymmetric CatalysisAccess to enantiomerically pure forms.Development of specific catalysts for this substrate.

Elucidation of Complete Biological Pathways and Mechanisms of Action

The biological role of this compound is largely unknown. PubChem notes its presence in Solanum lycopersicum (tomato), suggesting it is a natural product, but its function within the plant or its effects on other organisms have not been elucidated. nih.gov Future research should aim to:

Isolate and Quantify from Natural Sources: Confirming its presence and determining its concentration in various plant tissues would be a foundational step.

Bioactivity Screening: A broad screening of this compound against various biological targets (e.g., enzymes, receptors, microbial strains) could uncover potential pharmacological or agrochemical applications.

Mechanism of Action Studies: Should any significant bioactivity be discovered, subsequent studies would be needed to unravel the specific molecular mechanisms by which it exerts its effects.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

To study this compound in biological systems or to monitor its synthesis, sensitive and specific analytical methods are required. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are available, future research could focus on:

Developing High-Sensitivity Methods: Creating and validating methods for detecting and quantifying trace amounts of the compound in complex matrices like plant extracts or biological fluids.

Chiral Separation Techniques: Implementing chiral chromatography methods to separate and quantify the individual enantiomers of this compound.

Metabolomics Studies: Integrating this compound into metabolomics workflows to understand its metabolic fate and its relationship with other metabolites in biological systems.

Exploration of New Applications in Organic Synthesis and Materials Science

The bifunctional nature of this compound, containing both a ketone and an alkene, suggests its potential as a versatile building block in organic synthesis. There is currently no information on its application in materials science. Future exploration could include:

As a Synthetic Intermediate: Utilizing the ketone and alkene functionalities for various chemical transformations to synthesize more complex molecules.

Polymer Chemistry: Investigating its potential as a monomer or an additive in polymerization reactions, although this application is highly speculative without initial data.

Integrated Computational and Experimental Approaches for Comprehensive Understanding

Combining computational modeling with experimental work can provide a deeper understanding of the properties and reactivity of this compound. This integrated approach could involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict its spectroscopic properties (NMR, IR), conformational preferences, and reaction mechanisms.

Molecular Docking: If a biological target is identified, computational docking studies could predict the binding mode and affinity of the compound.

QSAR (Quantitative Structure-Activity Relationship): Once a set of analogues with corresponding biological data is available, QSAR models could be developed to guide the design of more potent compounds.

Q & A

Q. Tables

Technique Application Key Parameters
GC-MSPurity assessmentColumn: DB-5MS; Carrier: He gas
Chiral HPLCEnantiomer resolutionColumn: Chiralpak IA; Mobile phase: Hexane/IPA
MetaPredMetabolic pathway predictionInput: SMILES string; Output: Likelihood scores

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.